![molecular formula C20H21N3O5S2 B2505553 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methoxybenzenesulfonamide CAS No. 1010868-66-2](/img/structure/B2505553.png)
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a series of new benzenesulfonamide derivatives, including the compound of interest, involves a multi-step process starting from substituted benzaldehydes. These key intermediates are prepared with various substituents such as fluorine, hydroxy, methoxy, or trimethoxy moieties. The process includes the formation of 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one, followed by a reaction with 4-hydrazinobenzenesulfonamide to yield the final sulfonamide compounds. This synthetic route allows for the introduction of diverse functional groups, which can significantly affect the biological activity of the resulting compounds .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can vary significantly, as evidenced by the crystallographic study of two related compounds. The study reveals substantial conformational differences between the molecules in the solid state, which are not driven by steric effects within the molecular arrangements. These differences in conformation could potentially influence the biological activity of the compounds in solution, as the steric constraints observed in the solid state may not be present in aqueous media .
Chemical Reactions Analysis
The benzenesulfonamide derivatives synthesized in the study are designed to interact with biological targets such as carbonic anhydrase (CA). The presence of various substituents on the phenyl ring can modulate the compounds' reactivity and binding affinity to the enzyme. The chemical structure of these compounds allows them to act as potential inhibitors of human cytosolic isoforms hCA I and II, which play a role in various physiological processes. The reactivity of these compounds towards CA and their potential cytotoxic effects on tumor cells are crucial for their consideration as anti-tumor agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of the benzenesulfonamide derivatives are influenced by their molecular structure and the nature of the substituents on the aromatic rings. The compounds' solubility, stability, and conformation in solution can affect their biological activity. For instance, the cytotoxic activities of the 3,4,5-trimethoxy and 4-hydroxy derivatives suggest that the electronic and steric properties of these groups are favorable for anti-tumor activity. Additionally, the ability of these compounds to inhibit carbonic anhydrase suggests that they have the appropriate physical and chemical characteristics to interact with the enzyme's active site .
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research has demonstrated the synthesis and molecular docking studies of sulfonamide derivatives to evaluate their potential as anticancer agents. For instance, pyrazoline sulfonamide compounds have been synthesized and investigated for their potential anti-breast cancer activities through molecular docking and dynamic studies. These studies suggest that such compounds could be developed into effective anti-breast cancer agents due to their favorable binding energies and spatial arrangements similar to known anticancer drugs like Doxorubicin (Putri et al., 2021).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have been explored for their role as enzyme inhibitors, with specific attention to carbonic anhydrase (CA) inhibitors. This enzyme plays a significant role in various physiological processes, and its inhibition has implications in treating conditions like glaucoma, edema, and certain neurological disorders. A study synthesized new sulfonamide derivatives and tested them for cytotoxicity and tumor specificity, revealing that some compounds strongly inhibited human cytosolic isoforms hCA I and II, indicating their potential in anti-tumor activity studies (Gul et al., 2016).
Fluorescent Probing for Biological Thiols
The development of fluorescent probes based on sulfonamide derivatives for detecting biological thiols like glutathione in aqueous media has been reported. Such probes offer high sensitivity and selectivity, enabling the study of glutathione levels in living cells and serum, which is crucial for understanding oxidative stress and its related diseases (Wang et al., 2013).
Anti-inflammatory and Analgesic Activities
The synthesis of sulfonamide derivatives has also been linked to potential anti-inflammatory and analgesic activities. Some compounds have demonstrated significant anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders in animal models, comparable to known drugs like Celecoxib. This highlights their potential as novel therapeutic agents for treating inflammation and pain (Lobo et al., 2015).
Antimicrobial Activity
Sulfonamide derivatives have shown promising antimicrobial activities, with some compounds exhibiting high effectiveness against various bacterial and fungal strains. This antimicrobial property makes them candidates for developing new antibiotics to combat resistant microbial infections (Kumar et al., 2012).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-28-17-7-9-18(10-8-17)30(26,27)22-20-13-19(15-5-3-2-4-6-15)21-23(20)16-11-12-29(24,25)14-16/h2-10,13,16,22H,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAKRFDFIUBZFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methoxybenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.